5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Description
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features two fluorine atoms at positions 5 and 6 of the benzene ring and a trifluoromethyl (-CF₃) group at position 2 of the imidazole moiety. This substitution pattern enhances its electron-withdrawing properties, influencing both its chemical reactivity and biological interactions.
The trifluoromethyl group is a common bioisostere in medicinal chemistry, improving metabolic stability and binding affinity to target proteins .
Properties
Molecular Formula |
C8H3F5N2 |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
5,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3F5N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
FZDWJBKYLPEHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 5,6-difluoro-1H-benzimidazole with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts such as palladium(II) acetate and ligands like tri-tert-butylphosphonium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, cyclization, and purification through crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often catalyzed by transition metals.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium(II) acetate and ligands like tri-tert-butylphosphonium tetrafluoroborate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s high thermal stability and resistance to metabolic degradation enhance its efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine's smaller atomic radius and higher electronegativity compared to chlorine may enhance hydrogen-bonding interactions (e.g., C-H···F) in target binding . Chlorinated analogs like G2 and compound 60 exhibit potent antiparasitic activity, suggesting fluorine substitution could offer similar or improved efficacy with better pharmacokinetics.
- Trifluoromethyl Position : The 2-CF₃ group is critical for activity across analogs. For example, compound 60 (IC₅₀ = 0.042 µM) outperforms metronidazole (IC₅₀ = 1.22 µM) against Giardia, highlighting the role of CF₃ in enhancing potency .
- Methyl vs. Propylthio Substituents : Alkylthio groups (e.g., compound 63 ) reduce activity compared to halogen or methyl groups, likely due to steric hindrance or metabolic instability .
Pharmacological and Structural Insights
Antiparasitic Mechanisms :
- Tubulin Inhibition : Chlorinated benzimidazoles (e.g., albendazole analogs) disrupt microtubule assembly in parasites. Fluorinated derivatives may exhibit similar mechanisms but with altered binding kinetics .
- DNA Interaction : Compounds like 1263W94 (a dibromo-dichloro analog) inhibit viral DNA replication in Epstein-Barr virus, suggesting fluorinated variants could target viral polymerases .
Crystallographic and Stability Data :
- π-π Stacking : The planar benzimidazole core facilitates π-π interactions with aromatic residues in target proteins, a feature conserved across analogs .
Biological Activity
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula for 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is . The compound features a benzimidazole core substituted with fluorine and trifluoromethyl groups, which significantly influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing various precursors to form the benzimidazole structure.
- Fluorination : Specific fluorination methods are employed to introduce the difluoro and trifluoromethyl groups.
Antiproliferative Activity
Research indicates that 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole exhibits significant antiproliferative effects against various cancer cell lines. For example:
- MDA-MB-231 Cell Line : The compound has shown IC50 values indicating effective inhibition of cell growth, comparable to established chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial Activity : It demonstrated notable inhibition against Staphylococcus aureus and Streptococcus faecalis, with MIC values significantly lower than those of standard antibiotics .
- Antifungal Activity : Moderate antifungal activity was observed against strains like Candida albicans, which is crucial for addressing opportunistic infections in immunocompromised patients .
Antiprotozoal Activity
In studies focusing on protozoal infections:
- The compound exhibited potent activity against Trichomonas vaginalis, being reported as 14 times more effective than albendazole, a common treatment for this infection .
The biological activity of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to potential cytotoxic effects on target cells.
Case Studies
- Anticancer Efficacy : A study demonstrated that the compound induced apoptosis in MDA-MB-231 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Testing : In a comparative study, 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole was tested alongside traditional antibiotics. Results showed superior efficacy against resistant bacterial strains .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
